![molecular formula C23H24N2O5S B1144075 (Z)-2-(2-((N/-(叔丁氧羰基)氨基甲酰基)苯并[b]噻吩-4-yloxy)-2-苯基乙酸甲酯 CAS No. 1209492-89-6](/img/no-structure.png)

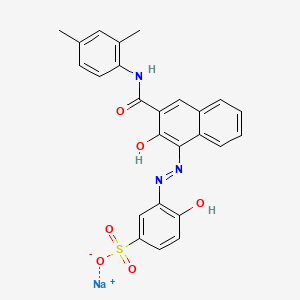

(Z)-2-(2-((N/-(叔丁氧羰基)氨基甲酰基)苯并[b]噻吩-4-yloxy)-2-苯基乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

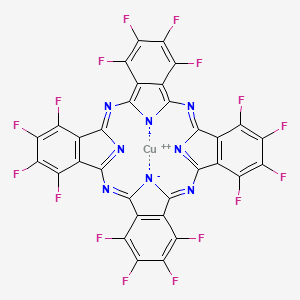

The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis . It forms a carbamate when it reacts with an amine .

Synthesis Analysis

The Boc group can be added to amines using di-tert-butyl dicarbonate (BOC2O) in the presence of a base . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .Molecular Structure Analysis

The Boc group has the molecular formula (CH3)3C–O–C(=O)– .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .科学研究应用

Antibacterial Applications

Similar structures, particularly those with N-tert-butoxycarbonyl-thiazolidine carboxylic acid, have shown antibacterial activities . This suggests potential for this compound to be modified and used in the development of new antibacterial agents that could combat resistant bacterial strains.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate involves the synthesis of the key intermediate, (Z)-Methyl 2-(2-aminobenzo[b]thiophen-4-yloxy)-2-phenylacetate, followed by the protection of the amine group with tert-butoxycarbonyl (Boc) and subsequent coupling with N-Boc-glycine methyl ester to form the final product.", "Starting Materials": [ "2-bromo-4'-methoxyacetophenone", "benzo[b]thiophene-2-carbaldehyde", "methyl magnesium bromide", "2-aminobenzo[b]thiophen-4-ol", "tert-butoxycarbonyl chloride", "N-Boc-glycine methyl ester", "triethylamine", "dicyclohexylcarbodiimide", "dimethylformamide", "diethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of (Z)-Methyl 2-(2-bromo-4'-methoxybenzo[b]thiophen-4-yloxy)-2-phenylacetate by reacting 2-bromo-4'-methoxyacetophenone with benzo[b]thiophene-2-carbaldehyde in the presence of methyl magnesium bromide.", "Step 2: Synthesis of (Z)-Methyl 2-(2-aminobenzo[b]thiophen-4-yloxy)-2-phenylacetate by reducing (Z)-Methyl 2-(2-bromo-4'-methoxybenzo[b]thiophen-4-yloxy)-2-phenylacetate with 2-aminobenzo[b]thiophen-4-ol in the presence of palladium on carbon and hydrogen gas.", "Step 3: Protection of the amine group in (Z)-Methyl 2-(2-aminobenzo[b]thiophen-4-yloxy)-2-phenylacetate with tert-butoxycarbonyl (Boc) in the presence of triethylamine and tert-butoxycarbonyl chloride.", "Step 4: Coupling of N-Boc-glycine methyl ester with the protected amine group in (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate in the presence of dicyclohexylcarbodiimide and dimethylformamide.", "Step 5: Deprotection of the Boc group in the final product with hydrochloric acid in methanol, followed by neutralization with sodium hydroxide and extraction with diethyl ether." ] } | |

CAS 编号 |

1209492-89-6 |

产品名称 |

(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate |

分子式 |

C23H24N2O5S |

分子量 |

440.51206 |

同义词 |

(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。